molecular formula C13H21NO B3008041 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine CAS No. 1343319-00-5

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B3008041
CAS No.: 1343319-00-5
M. Wt: 207.317
InChI Key: PHCOZZLHICGGIU-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It features an ethoxyphenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine typically involves the reaction of 2-ethoxybenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group of 2-ethoxybenzaldehyde is reduced in the presence of an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxyphenyl)-2,2-dimethylpropan-1-ol
  • 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine Hydrochloride

Uniqueness

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group and butan-1-amine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-11(13)12(14)9-10(2)3/h5-8,10,12H,4,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCOZZLHICGGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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